molecular formula C27H23FN6O2 B11282116 8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

カタログ番号: B11282116
分子量: 482.5 g/mol
InChIキー: BRDQUCDOLYAHHV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the triazoloquinazolinone class, characterized by a fused [1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one core. Key structural features include:

  • Position 3: Substituted with an m-tolyl group (3-methylphenyl), enhancing lipophilicity and steric bulk.
  • Position 8: Features a 4-(2-fluorophenyl)piperazine-1-carbonyl moiety, contributing to receptor-binding interactions via the fluorophenyl group and the piperazine’s conformational flexibility.

特性

分子式

C27H23FN6O2

分子量

482.5 g/mol

IUPAC名

8-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-(3-methylphenyl)-1H-triazolo[1,5-a]quinazolin-5-one

InChI

InChI=1S/C27H23FN6O2/c1-17-5-4-6-18(15-17)24-25-29-26(35)20-10-9-19(16-23(20)34(25)31-30-24)27(36)33-13-11-32(12-14-33)22-8-3-2-7-21(22)28/h2-10,15-16,31H,11-14H2,1H3

InChIキー

BRDQUCDOLYAHHV-UHFFFAOYSA-N

正規SMILES

CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)N5CCN(CC5)C6=CC=CC=C6F

製品の起源

United States

準備方法

合成経路と反応条件

8-(4-(2-フルオロフェニル)ピペラジン-1-カルボニル)-3-(m-トリル)-[1,2,3]トリアゾロ[1,5-a]キナゾリン-5(4H)-オンの合成は通常、複数段階の工程を伴い、鍵となる中間体の調製から始まります。一般的なアプローチには、以下のようなものがあります。

    ピペラジン誘導体の形成: 合成は、2-フルオロフェニルアミンとピペラジンを反応させて2-フルオロフェニルピペラジンを形成することから始まります。

    トリアゾロキナゾリンオンとのカップリング: 次に、2-フルオロフェニルピペラジンを、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング剤とトリエチルアミンなどの塩基の存在下、特定の条件下でトリアゾロキナゾリンオン誘導体とカップリングします。

    最終生成物の形成:

工業生産方法

この化合物の工業生産は、高収率と高純度を確保するために、上記の合成経路を最適化することになるでしょう。これには、自動反応器、連続フローシステム、クロマトグラフィーや結晶化などの高度な精製技術の使用が含まれる可能性があります。

化学反応の分析

科学研究の応用

8-(4-(2-フルオロフェニル)ピペラジン-1-カルボニル)-3-(m-トリル)-[1,2,3]トリアゾロ[1,5-a]キナゾリン-5(4H)-オンは、いくつかの科学研究の応用があります。

    化学: より複雑な分子の合成のためのビルディングブロックとして、様々な有機反応における試薬として使用されます。

    生物学: 抗菌、抗ウイルス、抗がん作用などの潜在的な生物活性を研究されています。

    医学: 特に神経疾患やがんの治療における潜在的な治療効果について調査されています。

    産業: 新素材の開発、化学プロセスにおける触媒として利用されています。

科学的研究の応用

Anticancer Activity

Research indicates that compounds with triazoloquinazolinone structures may possess anticancer properties. The unique structural features of 8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one suggest it could inhibit specific kinases involved in cell signaling pathways related to cancer progression . Preliminary studies have shown promising activity against various cancer cell lines, indicating its potential as an anticancer agent.

Anti-inflammatory Properties

In addition to its anticancer potential, this compound may exhibit anti-inflammatory effects. The mechanism is believed to involve interactions with enzymes or receptors that play crucial roles in inflammatory responses. The presence of the fluorine atom in the molecule enhances its binding affinity and may improve metabolic stability .

Case Studies and Research Findings

Several studies have focused on similar compounds exhibiting anticancer and anti-inflammatory activities. For instance:

  • A study evaluating various quinazolinone derivatives found that modifications at the piperazine ring significantly influenced biological activity .
  • Another research highlighted the importance of fluorinated compounds in enhancing binding affinity and stability in biological systems .

These findings underscore the relevance of structural modifications in developing effective therapeutic agents.

作用機序

類似化合物の比較

類似化合物

  • 8-(4-(2-クロロフェニル)ピペラジン-1-カルボニル)-3-(m-トリル)-[1,2,3]トリアゾロ[1,5-a]キナゾリン-5(4H)-オン
  • 8-(4-(2-ブロモフェニル)ピペラジン-1-カルボニル)-3-(m-トリル)-[1,2,3]トリアゾロ[1,5-a]キナゾリン-5(4H)-オン
  • 8-(4-(2-メチルフェニル)ピペラジン-1-カルボニル)-3-(m-トリル)-[1,2,3]トリアゾロ[1,5-a]キナゾリン-5(4H)-オン

独自性

8-(4-(2-フルオロフェニル)ピペラジン-1-カルボニル)-3-(m-トリル)-[1,2,3]トリアゾロ[1,5-a]キナゾリン-5(4H)-オンの独自性は、その官能基の組み合わせにあります。特にフルオロフェニル基の存在は、異なる置換基を持つ類似化合物と比較して、その安定性と生物活性を高める可能性があります。

類似化合物との比較

Comparison with Structural Analogs

Structural Variations and Receptor Affinity

The table below highlights critical structural differences and reported biological activities of analogous compounds:

Compound Name Substituents (Position) Key Features Biological Activity (Receptor Affinity) Reference
Target Compound 3-(m-tolyl); 8-(4-(2-fluorophenyl)piperazine) High lipophilicity; fluorophenyl enhances π-π stacking Not explicitly reported
3-(4-Fluorophenyl)-8-[4-(pyridin-2-yl)piperazine-1-carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one 3-(4-fluorophenyl); 8-(pyridinyl-piperazine) Pyridinyl group introduces basic nitrogen for H-bonding Not reported
9-Chloro-2-(2-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one (CGS 16228) 2-(2-fluorophenyl); 9-chloro Chlorine at position 9 enhances CNS penetration 4 nM affinity for benzodiazepine (BZ) receptor
4-(2-Chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)-piperazinyl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one 4-(2-chlorobenzyl); methoxyphenyl-piperazine Methoxy group improves solubility; chlorobenzyl adds steric hindrance Not reported
Key Observations:
  • Fluorophenyl vs. Pyridinyl : The target compound’s 2-fluorophenyl group (vs. pyridinyl in ) likely improves binding to aromatic-rich receptors (e.g., serotonin or dopamine receptors) through enhanced hydrophobic interactions.
  • Piperazine Modifications : Methoxyphenyl-piperazine derivatives (e.g., ) show improved solubility, which could balance the target compound’s high lipophilicity.

Pharmacological Potential

  • Peripheral Targets : Piperazine-containing analogs (e.g., ) are often explored for antihistaminic or antipsychotic activity, broadening the target compound’s therapeutic scope.

生物活性

The compound 8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a novel organic molecule that has garnered attention for its potential pharmacological applications. This compound features a complex structure characterized by a quinazolinone core fused with a triazole ring, a piperazine moiety, and a fluorophenyl substituent. Its molecular formula is C27H23FN6O2C_{27}H_{23}FN_6O_2, with a molecular weight of approximately 482.52 g/mol .

Structural Characteristics

The unique structural elements of this compound contribute to its biological activity:

  • Fluorophenyl Group : The presence of fluorine enhances metabolic stability and binding affinity due to its electronegative nature.
  • Piperazine Moiety : This group may facilitate interactions with biological targets, enhancing cellular uptake.
  • Triazoloquinazolinone Core : Known for potential kinase inhibition, this core structure is critical in cell signaling pathways.

Biological Activity

Research indicates that 8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one exhibits promising biological activities:

Anticancer Activity

Preliminary studies suggest that this compound may have significant activity against various cancer cell lines. The mechanism of action appears to involve the inhibition of specific enzymes or receptors involved in cancer cell proliferation. For example:

  • In vitro Studies : The compound was evaluated against several cancer cell lines, demonstrating cytotoxic effects at varying concentrations. Further investigation is needed to elucidate the precise pathways involved.

Anti-inflammatory Properties

In addition to its anticancer potential, this compound may also possess anti-inflammatory properties. Interaction studies indicate that it could inhibit enzymes involved in inflammatory responses, suggesting its application in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

The table below summarizes key similarities and differences between 8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one and structurally related compounds:

Compound NameMolecular WeightBiological ActivityKey Features
Compound A482.52 g/molAnticancerTriazoloquinazolinone core
Compound B509.6 g/molAntiviralPiperazine derivative
Compound C475.45 g/molAnti-inflammatoryFluorinated phenyl group

Q & A

Q. What synthetic methodologies are recommended for constructing the triazoloquinazolinone core in this compound?

The triazoloquinazolinone scaffold can be synthesized via cyclocondensation reactions using heterocyclic precursors. For example, cyclocondensation of 2-aminothiocarbonyl-1,2,4-triazin-6(1H)-one derivatives with diethoxy phosphine under reflux in THF yields fused heteropolycyclic systems. Subsequent fluoroacylation with trifluoroethyl acetate introduces fluorinated substituents . Piperidine is often employed as an oxidizing agent to stabilize pyrazole intermediates during ring closure .

Q. How can the fluorophenyl-piperazine fragment be efficiently incorporated into the molecule?

The 2-fluorophenyl-piperazine moiety is typically introduced via nucleophilic acyl substitution. A common approach involves reacting a piperazine derivative (e.g., 1-(4-fluorobenzyl)piperazine) with a carbonyl-containing intermediate (e.g., benzoyl chloride) in dichloromethane (DCM) with N,N-diisopropylethylamine as a base. Purification via crystallization or flash chromatography ensures high yields .

Q. What analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and regioselectivity. Liquid chromatography-mass spectrometry (LC-MS) provides molecular weight verification, while elemental analysis validates purity and stoichiometry. For example, compounds with similar triazoloquinazoline scaffolds show distinct ¹H NMR shifts at δ 7.2–8.5 ppm for aromatic protons and δ 3.5–4.5 ppm for piperazine methylene groups .

Advanced Research Questions

Q. How do electronic effects of the m-tolyl and 2-fluorophenyl groups influence biological activity?

The electron-donating m-tolyl group enhances π-π stacking interactions with hydrophobic protein pockets, while the electron-withdrawing fluorine atom on the phenyl ring modulates bioavailability and metabolic stability. Comparative SAR studies on analogs with substituents like 4-chlorophenyl or 3-trifluoromethylphenyl reveal that fluorine’s electronegativity improves membrane permeability and target binding .

Q. What strategies optimize reaction yields in the presence of competing nucleophiles during synthesis?

Competing nucleophiles (e.g., secondary amines in piperazine) can be mitigated by stepwise protection/deprotection. For instance, temporary protection of the piperazine nitrogen with tert-butoxycarbonyl (Boc) groups prior to acylations prevents unwanted side reactions. Deprotection with trifluoroacetic acid (TFA) restores reactivity for subsequent couplings .

Q. How can computational modeling predict the compound’s interaction with adenosine receptors?

Molecular docking (e.g., using AutoDock Vina) and molecular dynamics simulations can model binding to adenosine A₁/A₂ₐ receptors. Key interactions include hydrogen bonding between the triazoloquinazolinone carbonyl and receptor residues (e.g., Asn253 in A₂ₐ) and hydrophobic contacts with the fluorophenyl group. Free energy perturbation (FEP) calculations quantify binding affinities and guide structural optimization .

Q. What experimental designs resolve contradictions in solubility data across different solvent systems?

Use a fractional factorial design to systematically vary solvent polarity (e.g., DMSO, ethanol, THF) and pH. Polar aprotic solvents like DMSO enhance solubility due to strong dipole interactions with the triazoloquinazolinone core. Contrastingly, protonation of the piperazine nitrogen in acidic buffers (pH < 5) increases aqueous solubility by forming charged species .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions for acylations to avoid hydrolysis of reactive intermediates (e.g., trifluoroacetyl groups) .
  • Purification : Employ gradient flash chromatography (hexane/EtOAc) for intermediates and preparative HPLC for final compounds to achieve >95% purity .
  • SAR Analysis : Use isosteric replacements (e.g., replacing fluorine with chlorine) to isolate electronic vs. steric effects on activity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。